SHBS, or Sodium Hydroxide-Bisulfite, is a compound that plays a significant role in various chemical processes. It is primarily used in the paper and pulp industry, as well as in water treatment and food processing. This compound is notable for its ability to act as a reducing agent and its effectiveness in removing chlorine from water.
Sodium Hydroxide-Bisulfite is synthesized through the reaction of sodium hydroxide with bisulfite salts. The resulting compound can be produced in both solid and liquid forms, depending on the concentration and the specific application.
Sodium Hydroxide-Bisulfite can be classified as follows:
The synthesis of Sodium Hydroxide-Bisulfite typically involves mixing sodium hydroxide with sodium bisulfite in aqueous solution. The reaction can be represented as follows:
This reaction produces sodium sulfite and water as byproducts. The process is usually conducted under controlled temperature conditions to ensure the stability of the product.
Sodium Hydroxide-Bisulfite has a molecular formula of . Its structure consists of sodium ions, hydroxide ions, and bisulfite ions arranged in a crystalline lattice.
Sodium Hydroxide-Bisulfite is involved in several important reactions, particularly in redox processes. It can reduce various organic compounds and is often used in bleaching processes.
The mechanism of action for Sodium Hydroxide-Bisulfite primarily involves its role as a reducing agent. It donates electrons to oxidized species, facilitating their reduction. This electron transfer process can be summarized as follows:
Sodium Hydroxide-Bisulfite has various scientific uses, including:
SHBs dramatically alter hydrogen bonding dynamics compared to normal hydrogen bonds (NHBs, R = 2.8–3.2 Å). The compressed distance induces vibrational mode stiffening and alters proton transfer kinetics:
Table 1: Dynamic Properties of SHBs vs. NHBs in Protein-Ligand Systems
Property | SHBs (R = 2.3–2.7 Å) | NHBs (R = 2.8–3.2 Å) |
---|---|---|
Proton Transfer Barrier | < 5 kcal/mol (often barrierless) | > 10 kcal/mol |
Bond Flexibility | Low (angle/distortion restricted) | Moderate-High |
Contribution to ΔG | -5 to -15 kcal/mol | -1 to -3 kcal/mol |
Prevalence in P-L Bonds | ~33% (1 in 3 bonds) [1] | ~67% |
The contracted distance in SHBs induces quantum mechanical phenomena absent in NHBs:
Table 2: Quantum Mechanical Signatures of Protein-Ligand SHBs
Quantum Effect | Structural Consequence | Detection Methods |
---|---|---|
Single-Well Potential | Barrierless proton transfer | Computational QM/MM, IR spectroscopy |
Proton Delocalization | Symmetric proton position (R<2.45 Å) | Neutron diffraction, NMR chemical shifts |
Electronic Covalency | Orbital overlap across D-H-A | X-ray charge density analysis, DFT |
Nuclear Quantum Effects | H/D isotope sensitivity in kinetics | Kinetic isotope effect measurements |
SHBs are enriched in enzyme active sites due to precise geometric preorganization favoring short contacts:
Table 3: Prevalence and Functional Roles of SHBs in Protein-Ligand Complexes
Ligand Category | % of SHBs | Exemplar System | Amino Acid Partners |
---|---|---|---|
Carbohydrates | 21.6% | β-phosphoglucomutase (G7P ligand) | Asp10 (R=2.56 Å) |
Pyridine Nucleotides (NAD/NADP) | 15.0%* | Curacin cyclopropanase | Ser163 (R=2.64 Å) |
Flavin Nucleotides (FAD/FMN) | 6.4%* | Dehaloperoxidase-hemoglobin | Tyr34, His55 |
Acids/Anions | 12.1% | Citrate synthase | Arg129, His274 |
Heme Prosthetic Groups | 9.8% | Nitrophorin, Myoglobin | Asp30, His64 |
Drugs/Inhibitors | 33.6% | HIV-1 Protease (indinavir complex) | Asp25 (catalytic dyad) |
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